2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(m-tolyl)acetamide
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Overview
Description
2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4,5-DIMETHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(3-METHYLPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
The synthesis of 2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4,5-DIMETHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(3-METHYLPHENYL)ACETAMIDE typically involves multiple steps. One common synthetic route starts with the preparation of the pyrazole ring, followed by the formation of the pyrimidine ring. The final step involves the acylation of the intermediate with 3-methylphenylacetyl chloride under anhydrous conditions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to increase yield and efficiency .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4,5-DIMETHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(3-METHYLPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has potential therapeutic applications in treating parasitic infections and other diseases.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4,5-DIMETHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(3-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit key enzymes in the metabolic pathways of parasites, leading to their death . The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and exerting its therapeutic effects .
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives such as:
3,5-Dimethyl-1H-pyrazole: Known for its use in various chemical syntheses.
2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine: Exhibits biological activity and is used in medicinal chemistry.
3,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine: Known for its unique chemical properties and applications.
The uniqueness of 2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4,5-DIMETHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(3-METHYLPHENYL)ACETAMIDE lies in its combined pyrazole and pyrimidine rings, which confer distinct pharmacological properties and make it a valuable compound for research and development .
Properties
Molecular Formula |
C20H23N5O2 |
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Molecular Weight |
365.4 g/mol |
IUPAC Name |
2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C20H23N5O2/c1-12-7-6-8-17(9-12)22-18(26)11-24-19(27)15(4)16(5)21-20(24)25-14(3)10-13(2)23-25/h6-10H,11H2,1-5H3,(H,22,26) |
InChI Key |
PGUGNCIPVIKSLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)C(=C(N=C2N3C(=CC(=N3)C)C)C)C |
Origin of Product |
United States |
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